molecular formula C12H18O B2774389 1-(4-Butylphenyl)ethanol CAS No. 125639-56-7

1-(4-Butylphenyl)ethanol

Cat. No.: B2774389
CAS No.: 125639-56-7
M. Wt: 178.275
InChI Key: IMXTYZIZHGRRMC-UHFFFAOYSA-N
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Description

1-(4-Butylphenyl)ethanol is an organic compound with the chemical formula C12H18O. It is a white crystalline solid with a distinctive fragrance . This compound belongs to the class of alcohols and is characterized by the presence of a hydroxyl group (-OH) attached to a phenyl ring substituted with a butyl group at the para position.

Preparation Methods

1-(4-Butylphenyl)ethanol can be synthesized through various methods. One common method involves the catalytic hydrogenation of phenylethylene and butanol. The catalyst used in this reaction is often a noble metal catalyst, such as rhodium . The reaction conditions typically involve moderate temperatures and pressures to facilitate the hydrogenation process.

In industrial settings, the production of this compound may involve similar catalytic processes, ensuring high yields and purity of the final product. The choice of catalyst and reaction conditions can be optimized to achieve the desired efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-(4-Butylphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding alkane. This reaction typically involves hydrogen gas (H2) and a metal catalyst such as palladium on carbon (Pd/C).

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate would yield a ketone, while reduction with hydrogen gas would yield an alkane.

Scientific Research Applications

1-(4-Butylphenyl)ethanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the preparation of more complex molecules.

    Biology: The compound’s distinctive fragrance makes it useful in the study of olfactory receptors and the mechanisms of smell.

    Medicine: Research into the potential therapeutic applications of this compound is ongoing. Its structural similarity to other bioactive compounds suggests it may have pharmacological properties worth exploring.

    Industry: The compound is used in the manufacture of fragrances and flavorings due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 1-(4-Butylphenyl)ethanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. In biological systems, the compound may interact with olfactory receptors, triggering a sensory response. The exact pathways and molecular targets involved in these interactions are subjects of ongoing research .

Comparison with Similar Compounds

1-(4-Butylphenyl)ethanol can be compared with other similar compounds, such as:

    1-(4-Isobutylphenyl)ethanol: This compound has a similar structure but with an isobutyl group instead of a butyl group.

    1-(4-tert-Butylphenyl)ethanol: This compound has a tert-butyl group instead of a butyl group.

The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-butylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-3-4-5-11-6-8-12(9-7-11)10(2)13/h6-10,13H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXTYZIZHGRRMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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